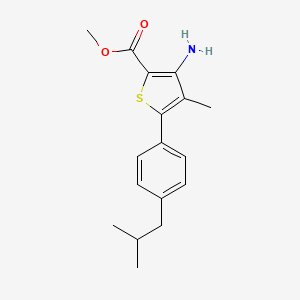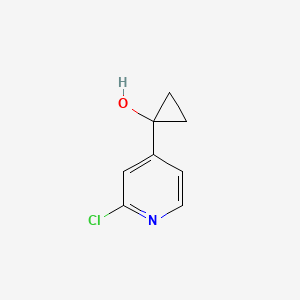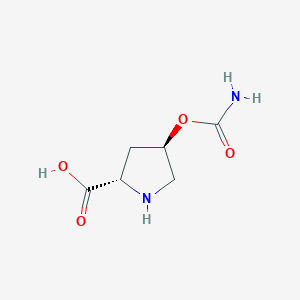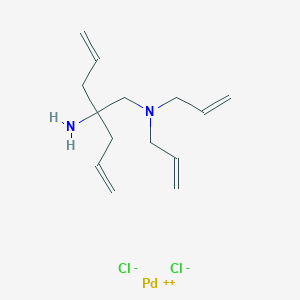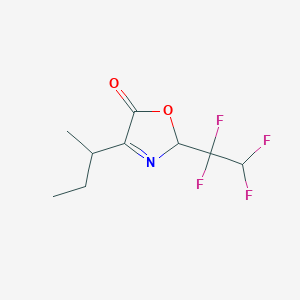
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with an acetyl group, a hydrazonoethyl group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolone ring. This can be achieved through the reaction of an amino acid derivative with an appropriate electrophile under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Hydrazonoethyl Group: The hydrazonoethyl group can be introduced by reacting the intermediate compound with 2,2-dimethylhydrazine under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding intermediate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazono group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxyl and acetyl groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Unique due to its specific substitution pattern and combination of functional groups.
This compound analogs: Compounds with similar core structures but different substituents, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-acetyl-4-[(E)-N-(dimethylamino)-C-methylcarbonimidoyl]-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15N3O3/c1-6(11-12(3)4)9-8(15)5-13(7(2)14)10(9)16/h15H,5H2,1-4H3/b11-6+ |
InChI 键 |
JEMQVXOUCKCQNB-IZZDOVSWSA-N |
手性 SMILES |
C/C(=N\N(C)C)/C1=C(CN(C1=O)C(=O)C)O |
规范 SMILES |
CC(=NN(C)C)C1=C(CN(C1=O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
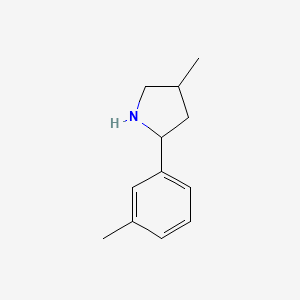
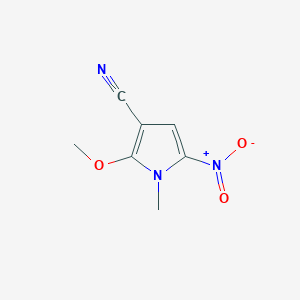
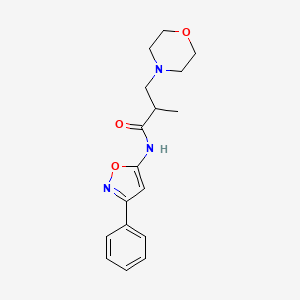
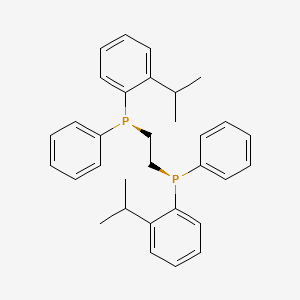
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

